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Introduction

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of low-density

lipoprotein cholesterol (LDL-C) metabolism.[1] By promoting the degradation of the low-density

lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL-C from the circulation,

leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular

disease.[1][2] Inhibition of PCSK9 has emerged as a powerful therapeutic strategy to lower

LDL-C.[1] Genetic studies have shown that loss-of-function mutations in the PCSK9 gene are

associated with reduced LDL-C levels and a decreased risk of cardiovascular disease.[3][4]

This has provided a strong rationale for the development of PCSK9 inhibitors.[5]

The CRISPR/Cas9 system offers a powerful tool for permanent gene disruption.[6] BAMEA-

O16B is a bioreducible lipid nanoparticle designed for the efficient in vivo co-delivery of Cas9

messenger RNA (mRNA) and single-guide RNA (sgRNA).[7][8] This system has been

successfully utilized to achieve significant knockdown of the PCSK9 gene in preclinical models,

highlighting its potential as a therapeutic agent and a research tool for studying PCSK9 biology.

[7]

Mechanism of Action

BAMEA-O16B nanoparticles encapsulate Cas9 mRNA and sgRNA, protecting them from

degradation and facilitating their delivery into target cells, primarily hepatocytes.[7][8] The

bioreducible nature of BAMEA-O16B allows for the efficient release of the RNA cargo into the

cytoplasm in response to the reductive intracellular environment.[7] Once released, the Cas9
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mRNA is translated into Cas9 protein, which then complexes with the sgRNA. This

ribonucleoprotein (RNP) complex translocates to the nucleus and induces a double-strand

break at the target site within the PCSK9 gene, as directed by the sgRNA.[6] The subsequent

error-prone non-homologous end joining (NHEJ) repair mechanism often results in insertions or

deletions (indels), leading to a frameshift mutation and functional knockout of the PCSK9 gene.

[6]

Quantitative Data Summary
The following tables summarize the quantitative data from studies utilizing BAMEA-O16B for

gene knockout experiments.

Table 1: In Vitro GFP Knockout Efficiency in HEK-GFP Cells[7]

Cas9 mRNA Concentration (ng/mL) GFP Knockout Efficiency (%)

20 35

160 >90

Table 2: In Vivo PCSK9 Knockdown in C57BL/6 Mice[7]

Treatment Group
Serum PCSK9 Level
(relative to control)

PCSK9 Knockdown
Efficiency (%)

BAMEA-O16B/Cas9

mRNA/sgPCSK9
20% 80%

DPBS Control 100% 0%

BAMEA-O16B/Cas9

mRNA/scramble sgRNA
100% 0%

Experimental Protocols
1. Formulation of BAMEA-O16B Nanoparticles for PCSK9 Knockout
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This protocol describes the formulation of BAMEA-O16B lipid nanoparticles encapsulating

Cas9 mRNA and sgRNA targeting PCSK9.

Materials:

BAMEA-O16B lipid

Cholesterol

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

DSPE-PEG2000

Cas9 mRNA

sgRNA targeting PCSK9 (sgPCSK9)

Ethanol

Citrate buffer (pH 4.0)

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

Dissolve BAMEA-O16B, cholesterol, DOPE, and DSPE-PEG2000 in ethanol.

Dissolve Cas9 mRNA and sgPCSK9 in citrate buffer.

Rapidly mix the lipid-ethanol solution with the RNA-buffer solution at a defined weight ratio

(e.g., 15:1 lipid to RNA) to allow for self-assembly of the nanoparticles.[7]

Dialyze the resulting nanoparticle suspension against PBS overnight to remove ethanol and

raise the pH.

Characterize the nanoparticles for size, polydispersity, and encapsulation efficiency.

2. In Vitro Transfection for Gene Knockout Efficiency Assessment
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This protocol details the procedure for transfecting mammalian cells in culture to assess the

gene knockout efficiency of the BAMEA-O16B formulation.

Materials:

HEK-293T cells stably expressing GFP (HEK-GFP)

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

BAMEA-O16B/Cas9 mRNA/sgGFP nanoparticles

Flow cytometer

Procedure:

Seed HEK-GFP cells in 24-well plates and culture overnight.

Replace the culture medium with fresh medium containing varying concentrations of

BAMEA-O16B/Cas9 mRNA/sgGFP nanoparticles (e.g., 20 ng/mL to 160 ng/mL of Cas9

mRNA).[7]

Incubate the cells for 24-48 hours.

Harvest the cells and analyze GFP expression by flow cytometry to determine the

percentage of GFP-negative cells, which corresponds to the knockout efficiency.[7]

3. In Vivo Administration for PCSK9 Knockdown in Mice

This protocol outlines the in vivo delivery of BAMEA-O16B nanoparticles to mice for PCSK9

gene knockout.

Materials:

C57BL/6 mice
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BAMEA-O16B/Cas9 mRNA/sgPCSK9 nanoparticles

Control nanoparticles (e.g., BAMEA-O16B/Cas9 mRNA/scramble sgRNA)

DPBS

ELISA kit for mouse PCSK9

Procedure:

Administer the BAMEA-O16B/Cas9 mRNA/sgPCSK9 nanoparticles to C57BL/6 mice via

intravenous (tail vein) injection at a specified mRNA dosage (e.g., 0.6 mg/kg).[7]

Include control groups receiving DPBS or nanoparticles with a scramble sgRNA.[7]

Collect blood samples at specified time points post-injection (e.g., 3-4 days).[6]

Isolate serum from the blood samples.

Quantify the concentration of PCSK9 in the serum using an ELISA kit.[7]

Calculate the percentage of PCSK9 knockdown relative to the control groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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